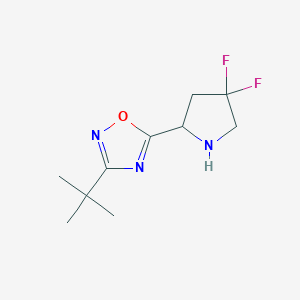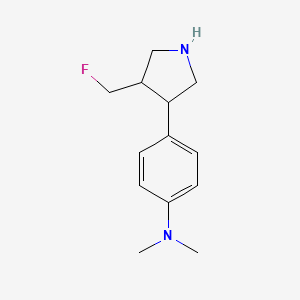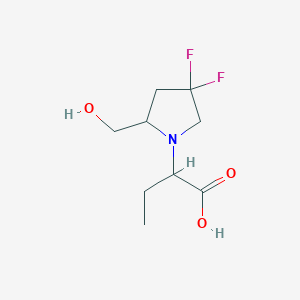
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid
説明
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid, can be achieved through various methods. One such method involves the use of pinacol boronic esters in a process known as catalytic protodeboronation . Another approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing nitrogen . This structure is further characterized by the presence of chiral C–H and hydroxyl bonds .科学的研究の応用
Medicinal Chemistry: Pyrrolidine Derivatives as Therapeutic Agents
The pyrrolidine ring, a core structure in 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid , is widely utilized in medicinal chemistry due to its versatility and presence in biologically active compounds. This compound can be used to synthesize novel therapeutic agents with potential applications in treating human diseases. The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers, which can lead to diverse biological profiles and binding modes to enantioselective proteins .
Drug Design: Enhancing Pharmacokinetic Properties
In drug design, the introduction of a pyrrolidine moiety can significantly alter the physicochemical properties of a molecule, potentially improving its pharmacokinetic parameters. This includes better absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles, which are crucial for the development of successful drug candidates .
Biological Activity: Anti-Inflammatory and Anticancer Properties
Pyrrolidine derivatives have been shown to exhibit various biological activities, including anti-inflammatory and anticancer properties. For instance, certain pyrrolidine derivatives have demonstrated the ability to inhibit COX-2 with IC50 values in the low micromolar range, indicating their potential as anti-inflammatory agents .
Synthetic Strategies: Ring Construction and Functionalization
The compound’s structure provides opportunities for synthetic chemists to employ different strategies for ring construction from cyclic or acyclic precursors. Additionally, the functionalization of preformed pyrrolidine rings, such as proline derivatives, is another avenue for creating compounds with varied biological profiles .
Stereochemistry: Influence on Biological Activity
The stereochemistry of pyrrolidine derivatives plays a significant role in their biological activity. The spatial orientation of substituents and the presence of different stereoisomers can influence the binding affinity and efficacy of drug candidates, making stereochemistry a critical consideration in the design of new compounds .
Natural Products: Alkaloids with Pyrrolidine Moieties
Natural products, particularly alkaloids containing pyrrolidine rings, have been isolated from plants and microorganisms. These compounds exhibit a range of biological activities, such as antioxidant, anti-inflammatory, and antihyperglycemic properties, which can be harnessed for therapeutic applications .
Pharmacophore Modeling: 3D Structure Analysis
Pyrrolidine derivatives can contribute to the three-dimensional (3D) structure of pharmacophores, aiding in the analysis and modeling of drug-receptor interactions. The non-planarity of the pyrrolidine ring, due to a phenomenon called “pseudorotation,” enhances the 3D coverage and can improve the selectivity and potency of drug candidates .
作用機序
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine scaffold have been reported to influence various biological activities .
Action Environment
It is known that the ph strongly influences the rate of reaction of certain compounds, which is considerably accelerated at physiological ph .
特性
IUPAC Name |
2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-2-7(8(14)15)12-5-9(10,11)3-6(12)4-13/h6-7,13H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNFWMYYOOBVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(CC1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





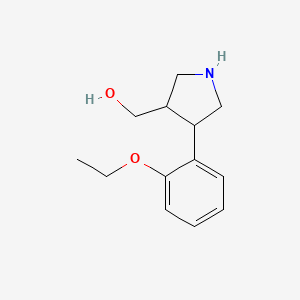
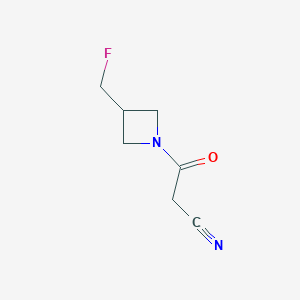
![2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478342.png)
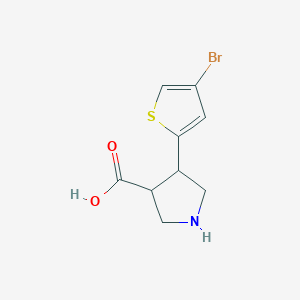

![4-(Fluoromethyl)-2-azaspiro[4.4]nonane](/img/structure/B1478346.png)
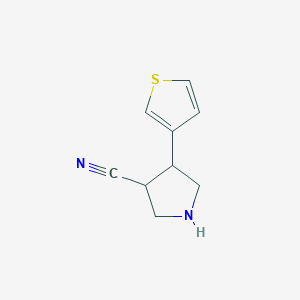
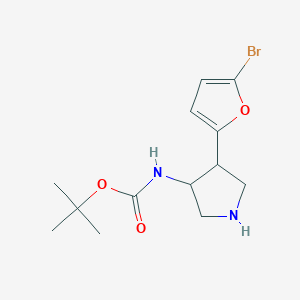
![2-(Hydroxymethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478351.png)
